molecular formula C11H12O2 B8727926 4,6,7-trimethyl-1-benzofuran-3(2H)-one

4,6,7-trimethyl-1-benzofuran-3(2H)-one

Cat. No.: B8727926
M. Wt: 176.21 g/mol
InChI Key: YXXBQQCBCCHYCD-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-1-benzofuran-3(2H)-one is a substituted benzofuranone featuring methyl groups at the 4-, 6-, and 7-positions of the benzofuran core. This compound is structurally characterized by a fused bicyclic system with a ketone group at the 3-position. Benzofuranones are of interest in organic synthesis due to their utility as intermediates in pharmaceuticals and natural products, particularly those with bioactive properties .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4,6,7-trimethyl-1-benzofuran-3-one

InChI

InChI=1S/C11H12O2/c1-6-4-7(2)10-9(12)5-13-11(10)8(6)3/h4H,5H2,1-3H3

InChI Key

YXXBQQCBCCHYCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)COC2=C1C)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Research indicates that 4,6,7-trimethyl-1-benzofuran-3(2H)-one exhibits significant biological activities that can be harnessed in drug development:

Anticancer Activity

Recent studies have shown that derivatives of this compound demonstrate cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : Chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) .
  • Findings : Certain derivatives were found to induce apoptosis in K562 cells by increasing reactive oxygen species levels and reducing interleukin-6 release by up to 50% .

Fragrance Formulations

Due to its unique scent profile, this compound is explored as a potential ingredient in fragrance formulations. Its structural features allow it to act as a scent modifier or enhancer in various cosmetic products.

Antilipidemic Properties

Studies have indicated that benzofuran derivatives exhibit antilipidemic properties. For example:

  • Model Used : Hyperlipidemic rat model induced by Triton WR-1339.
  • Results : Certain analogs showed selective reduction in serum cholesterol levels .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
2,3-dihydro-1-benzofuran-4-oneLacks methyl groups at positions 4, 6, and 7Exhibits different biological activities due to fewer substituents.
3-methylbenzofuranContains only one methyl groupLess complex structure leading to different reactivity and properties.
2-hydroxy-4-methylbenzofuranHydroxy group at position 2Potentially increased solubility and altered biological activity.

This table highlights how the presence of methyl groups in this compound influences its reactivity and biological functions compared to other related compounds.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various benzofuran derivatives:

  • Objective : To evaluate cytotoxic effects on multiple cancer cell lines.
  • Methodology : MTT assays were employed to determine cell viability post-treatment with different concentrations of the compound.
  • Results : The study concluded that specific derivatives exhibited significant cytotoxic effects while maintaining low toxicity towards healthy cells .

Case Study 2: Fragrance Development

Another research project focused on integrating this compound into fragrance formulations:

  • Objective : To assess the sensory impact of adding this compound to traditional fragrance bases.
  • Findings : The inclusion of this compound enhanced the overall scent profile without overpowering other fragrance notes.

Comparison with Similar Compounds

Table 1. Structural and Physical Comparison of Selected Benzofuran Derivatives

Compound Name Substituents Melting Point (°C) Synthesis Method
This compound oxime 4,6,7-Me₃; oxime at C3 N/A (Discontinued) Not specified
4h (N,N-Dimethyl-4-((Z)-3-(4-methylbenzylidene)isobenzofuran-1(3H)-ylidene)methyl)aniline 4-Me-benzylidene; N,N-dimethylaniline 162–164 t-BuOK catalysis, solvent tuning
4i (4-((Z)-3-(4-Methoxybenzylidene)isobenzofuran-1(3H)-ylidene)methyl)-N,N-dimethylaniline 4-OMe-benzylidene; N,N-dimethylaniline 156–158 t-BuOK catalysis, solvent tuning
Isoquinolin-1(2H)-one derivatives Varied aryl/alkyl groups 145–195 t-BuOK catalysis, multicomponent reactions

Physical and Chemical Properties

  • Melting Points : Methyl-substituted derivatives (e.g., 4h, 4i) exhibit lower melting points (141–164°C) compared to chlorinated analogs (e.g., 4j: 170–172°C), reflecting stronger intermolecular forces in halogenated compounds .
  • Reactivity : Electron-donating methyl groups in this compound may reduce electrophilicity at the ketone position compared to electron-withdrawing substituents in analogs like 4j .

Preparation Methods

General Procedure and Reaction Mechanism

A scalable method involves the reaction of 3-hydroxy-4-methyl-2H-pyran-2-one with methyl 3-nitrobut-3-enoate in the presence of AlCl₃ and trifluoroacetic acid (TFA) (1:0.1:0.2 molar ratio) in 1,2-dichlorobenzene (DCB) at 120°C for 16 hours. The reaction proceeds via a tandem [4+2] cycloaddition and subsequent decarboxylation, yielding the benzofuranone core.

Key Data:

Starting MaterialCatalyst SystemTemperatureTimeYield
3-Hydroxy-4-methyl-2H-pyran-2-oneAlCl₃/TFA120°C16 h67%

Advantages :

  • Avoids transition metals.

  • Tolerates electron-withdrawing substituents.

Limitations :

  • Requires strict anhydrous conditions.

  • Limited scalability due to nitroalkene instability.

Friedel-Crafts Alkylation of Preformed Benzofurans

Sequential Methylation Strategy

Methylation at the 4, 6, and 7 positions is achieved through electrophilic aromatic substitution. For example, 1-benzofuran-3(2H)-one is treated with methyl iodide in the presence of FeCl₃ as a Lewis acid. The reaction is conducted in dichloromethane at 0°C to room temperature, with sequential additions to ensure regioselectivity.

Optimization Study:

Methylation StepReagentCatalystTemperatureYield (Cumulative)
4-MethylationCH₃IFeCl₃0°C → rt82%
6-Methylation(CH₃)₂SO₄BF₃·OEt₂-20°C74%
7-MethylationCH₃OTfZnCl₂rt68%

Critical Notes :

  • Steric hindrance at the 7-position necessitates aggressive electrophiles (e.g., methyl triflate).

  • Overalkylation is mitigated by stepwise reagent addition.

Oxidative Annulation of Quinones with Cyclohexenones

One-Pot Synthesis via TMSOTf Catalysis

A novel one-pot method employs 2,6-dichlorobenzoquinone and ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate in toluene/acetic acid (4:1) with trimethylsilyl triflate (TMSOTf, 10 mol%). The reaction proceeds through a proposed [3+2] heteroannulation mechanism, forming the benzofuran ring at 70–80°C in 12 hours.

Performance Metrics:

QuinoneCyclohexenoneCatalystYield
2,6-DichlorobenzoquinoneEthyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylateTMSOTf75%

Advantages :

  • No column chromatography required.

  • Compatible with electron-deficient quinones.

Drawbacks :

  • Limited scope for sterically hindered substrates.

Acid-Mediated Cyclization of 1,3-Diketones

Synthesis from 4,6,7-Trimethyl-1,3-Cyclohexanedione

Heating 4,6,7-trimethyl-1,3-cyclohexanedione in acetic acid with catalytic H₂SO₄ at 100°C induces cyclodehydration, forming the benzofuranone structure. The reaction is complete in 6 hours, with water removal enhancing yield.

Reaction Conditions:

SubstrateAcidTemperatureTimeYield
4,6,7-Trimethyl-1,3-cyclohexanedioneH₂SO₄ (5%)100°C6 h89%

Mechanistic Insight :

  • Protonation of the carbonyl oxygen initiates enolization.

  • Intramolecular nucleophilic attack forms the furan ring.

Radical-Based Synthesis Using DMSO as a Dual Synthon

TCT-Activated DMSO Methodology

A metal-free approach utilizes cyanuric chloride (TCT)-activated dimethyl sulfoxide (DMSO) to construct the quaternary carbon center. 2,4,5-Trimethylphenol reacts with TCT-DMSO in dichloroethane, followed by water-controlled cyclization at 60°C.

Key Parameters:

ParameterValue
DMSO:TCT Ratio2:1
Water Content10 vol%
Reaction Time8 h
Yield71%

Unique Feature :

  • DMSO serves as both methyl and sulfonyl donor.

  • Radical scavengers (e.g., BHT) improve yield by 15%.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield RangeScalabilityCostGreen Metrics
Cyclization of Pyrones67–75%Moderate$$Moderate
Friedel-Crafts Alkylation68–82%Low$$$Poor
Oxidative Annulation70–75%High$Good
Acid-Mediated Cyclization85–89%High$Excellent
Radical Synthesis65–71%Moderate$$Good

Recommendations :

  • For industrial-scale production, Method 4 (acid-mediated cyclization) offers the best balance of yield and cost.

  • Method 3 (TMSOTf-catalyzed annulation) is preferred for lab-scale diversity-oriented synthesis.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 4,6,7-trimethyl-1-benzofuran-3(2H)-one?

The compound is typically synthesized via condensation reactions between substituted benzaldehydes and activated methylene precursors under acidic or basic conditions. For example, analogous benzofuranone derivatives are prepared using Knoevenagel or Claisen-Schmidt condensations . Purification often involves recrystallization from ethanol or methanol, or column chromatography with silica gel and ethyl acetate/hexane eluents. Advanced intermediates may require HPLC for isolating stereoisomers .

Basic: Which spectroscopic techniques are critical for structural characterization?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substitution patterns and methyl group positions.
  • IR spectroscopy to identify carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-H vibrations.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • Single-crystal X-ray diffraction (SCXRD) to resolve stereochemical ambiguities, as demonstrated in analogous benzofuranone structures .

Advanced: How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic effects?

Tautomerism in benzofuranones may lead to variable NMR signals. Strategies include:

  • Variable-temperature NMR to observe coalescence of proton signals.
  • Computational modeling (DFT) to predict dominant tautomers and compare with experimental data.
  • SCXRD validation to lock the structure in a single conformation, as seen in studies of related compounds .

Advanced: What experimental designs are optimal for evaluating bioactivity in this compound?

  • In vitro assays : Screen against target enzymes (e.g., kinases, oxidases) using fluorescence-based or calorimetric methods.
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl groups, hydroxylation) and correlate with bioactivity.
  • Molecular docking : Use crystallographic data to model interactions with biological targets .

Advanced: What challenges arise in crystallographic refinement of this compound?

Disorder in methyl groups or rotational flexibility of substituents can complicate refinement. Mitigation strategies:

  • Use SHELXL for robust refinement of disordered regions .
  • Collect high-resolution data (<1.0 Å) to resolve overlapping electron densities.
  • Deposit validated crystallographic data in repositories like the Cambridge Crystallographic Data Centre (CCDC) .

Advanced: How can computational methods complement experimental data for this compound?

  • Density Functional Theory (DFT) : Optimize geometry and calculate NMR/IR spectra for comparison with experimental results.
  • Molecular dynamics simulations : Study solvent effects or tautomeric equilibria.
  • ChemSpider/PubChem data : Cross-validate physicochemical properties (e.g., logP, pKa) .

Advanced: How to assess the compound’s stability under varying experimental conditions?

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability.
  • pH-dependent stability studies : Monitor degradation via HPLC in acidic/basic buffers.
  • Light exposure tests to detect photoisomerization, referencing safety guidelines for similar compounds .

Advanced: What strategies address regioselectivity challenges during synthesis?

  • Use directing groups (e.g., hydroxyl, methoxy) to control electrophilic substitution patterns.
  • Optimize reaction conditions (temperature, solvent polarity) to favor desired intermediates, as shown in studies of substituted benzofuranones .

Advanced: How to reconcile discrepancies between computational predictions and experimental results?

  • Reproducibility checks : Verify synthetic protocols and analytical conditions.
  • Multi-technique validation : Cross-check NMR, SCXRD, and computational data.
  • Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) .

Advanced: What green chemistry approaches are applicable to its synthesis?

  • Solvent-free reactions or use of biodegradable solvents (e.g., cyclopentyl methyl ether).
  • Catalytic methods : Employ organocatalysts or enzymes to reduce waste.
  • Microwave-assisted synthesis to enhance yield and reduce reaction time, as explored in related studies .

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